molecular formula C18H17Cl2N3O3 B12032490 N-(2-(2-(2,4-Dichlorobenzylidene)hydrazino)-2-oxoethyl)-4-ethoxybenzamide CAS No. 765307-33-3

N-(2-(2-(2,4-Dichlorobenzylidene)hydrazino)-2-oxoethyl)-4-ethoxybenzamide

Cat. No.: B12032490
CAS No.: 765307-33-3
M. Wt: 394.2 g/mol
InChI Key: MBEJXEZYAVCTAP-LSHDLFTRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(2-(2,4-Dichlorobenzylidene)hydrazino)-2-oxoethyl)-4-ethoxybenzamide is a synthetic organic compound characterized by the presence of dichlorobenzylidene and hydrazino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(2,4-Dichlorobenzylidene)hydrazino)-2-oxoethyl)-4-ethoxybenzamide typically involves the reaction of 2,4-dichlorobenzaldehyde with hydrazine hydrate to form the intermediate hydrazone. This intermediate is then reacted with ethyl 4-ethoxybenzoate under controlled conditions to yield the final product. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the reaction temperature is maintained between 60-80°C to ensure optimal yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-(2,4-Dichlorobenzylidene)hydrazino)-2-oxoethyl)-4-ethoxybenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium at room temperature.

    Reduction: Sodium borohydride in methanol at 0-5°C.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide at elevated temperatures (50-70°C).

Major Products Formed

    Oxidation: Oxo derivatives with increased polarity.

    Reduction: Reduced hydrazino derivatives with altered electronic properties.

    Substitution: Substituted derivatives with varying functional groups.

Mechanism of Action

The mechanism of action of N-(2-(2-(2,4-Dichlorobenzylidene)hydrazino)-2-oxoethyl)-4-ethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(2-(2,4-Dichlorobenzylidene)hydrazino)-2-oxoethyl)-4-ethoxybenzamide is unique due to its specific combination of dichlorobenzylidene and hydrazino groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

765307-33-3

Molecular Formula

C18H17Cl2N3O3

Molecular Weight

394.2 g/mol

IUPAC Name

N-[2-[(2E)-2-[(2,4-dichlorophenyl)methylidene]hydrazinyl]-2-oxoethyl]-4-ethoxybenzamide

InChI

InChI=1S/C18H17Cl2N3O3/c1-2-26-15-7-4-12(5-8-15)18(25)21-11-17(24)23-22-10-13-3-6-14(19)9-16(13)20/h3-10H,2,11H2,1H3,(H,21,25)(H,23,24)/b22-10+

InChI Key

MBEJXEZYAVCTAP-LSHDLFTRSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)C(=O)NCC(=O)N/N=C/C2=C(C=C(C=C2)Cl)Cl

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NCC(=O)NN=CC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.